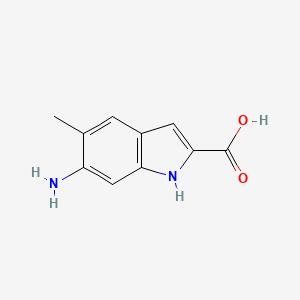
4-Methylphenyl 6-O-acetyl-2,3-di-O-benzyl-1-thio-beta-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylphenyl 6-O-acetyl-2,3-di-O-benzyl-1-thio-beta-D-glucopyranoside is a complex organic compound that belongs to the class of thioglycosides. It is characterized by the presence of a glucopyranoside ring with various substituents, including a 4-methylphenyl group, acetyl group, and benzyl groups. This compound is often used in synthetic organic chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 6-O-acetyl-2,3-di-O-benzyl-1-thio-beta-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzyl groups to prevent unwanted reactions.
Thioether Formation: The protected glucopyranoside is then reacted with 4-methylphenyl thiol in the presence of a base to form the thioether linkage.
Acetylation: The final step involves the acetylation of the 6-OH group using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
4-Methylphenyl 6-O-acetyl-2,3-di-O-benzyl-1-thio-beta-D-glucopyranoside undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetyl group using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of deacetylated products.
Substitution: Formation of substituted glucopyranosides.
科学研究应用
4-Methylphenyl 6-O-acetyl-2,3-di-O-benzyl-1-thio-beta-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylated molecules.
Biology: Studied for its potential role in glycosylation processes and interactions with glycosidases.
Medicine: Investigated for its potential use in drug development, particularly in the design of glycosylated drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of 4-Methylphenyl 6-O-acetyl-2,3-di-O-benzyl-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as glycosidases. The compound can inhibit or modify the activity of these enzymes by binding to their active sites, thereby affecting glycosylation processes. The presence of the thioether linkage and benzyl groups enhances its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-Methylphenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside
- 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside
- 4,6-O-Benzylidene-methyl-alpha-D-glucopyranoside
Uniqueness
4-Methylphenyl 6-O-acetyl-2,3-di-O-benzyl-1-thio-beta-D-glucopyranoside is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of the 4-methylphenyl group and the acetyl group at the 6-OH position differentiates it from other similar compounds, making it valuable for specific synthetic applications and research studies.
属性
分子式 |
C29H32O6S |
|---|---|
分子量 |
508.6 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R,6S)-3-hydroxy-6-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H32O6S/c1-20-13-15-24(16-14-20)36-29-28(34-18-23-11-7-4-8-12-23)27(33-17-22-9-5-3-6-10-22)26(31)25(35-29)19-32-21(2)30/h3-16,25-29,31H,17-19H2,1-2H3/t25-,26-,27+,28-,29+/m1/s1 |
InChI 键 |
LUUJFEHXXCVHPF-RQKPWJHBSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
规范 SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5R,5aS,8aS,9S)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B12432673.png)
![1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B12432674.png)
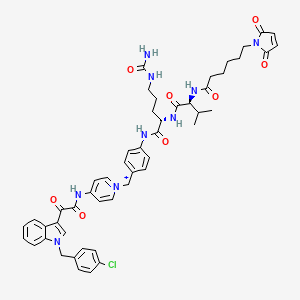
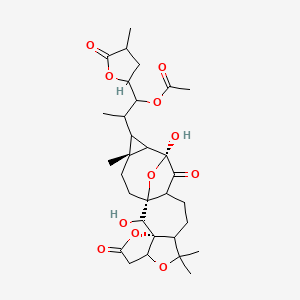



![2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432708.png)
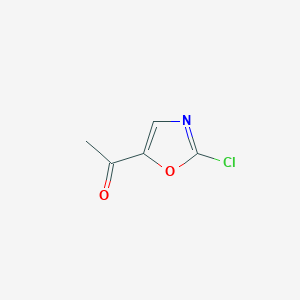
![[(2r,5r,6r)-4-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(3-Chlorophenyl)-5-(4-Chlorophenyl)-3-Oxomorpholin-2-Yl]acetic Acid](/img/structure/B12432730.png)
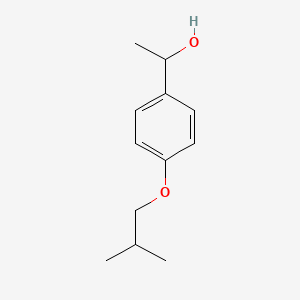
![(E)-N'-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B12432748.png)
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12432749.png)
